2-ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
2-Ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolo-thiazole core. The molecule incorporates a 4-fluorophenyl group and a tetrahydroisoquinoline moiety, which are critical for its stereoelectronic properties. The hydroxyl group at position 6 enhances hydrophilicity, distinguishing it from non-hydroxylated analogs.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS/c1-2-18-24-22-27(25-18)21(28)20(29-22)19(15-7-9-17(23)10-8-15)26-12-11-14-5-3-4-6-16(14)13-26/h3-10,19,28H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKPNIWKIWHETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thiazole ring. The key steps include:
Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with an α-haloketone.
Coupling Reactions: The fluorophenyl and tetrahydroisoquinoline moieties are introduced through coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the triazole/thiazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated derivatives.
Scientific Research Applications
2-ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It can be used as a probe to study biological pathways and interactions, especially those involving the triazole and thiazole rings.
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Chemical Biology: It can be used to design chemical probes for studying cellular processes and identifying potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2-ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting their activity. The triazole and thiazole rings may play a crucial role in this binding, as they can form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo-Thiazole Derivatives
*Calculated based on molecular formula.
Key Observations:
Tetrahydroisoquinolin vs. Morpholino/Piperidinyl: Bulky tetrahydroisoquinolin may improve receptor binding but reduce solubility compared to smaller amines like morpholine .
Hydroxyl Group: The hydroxyl group in the target compound and analogs () improves aqueous solubility, whereas non-hydroxylated derivatives (e.g., ) are more lipophilic .
Pharmacological Implications (Inferred from Structural Analogs)
- Anticancer Activity: Triazolo-thiadiazoles with aryl substitutions (e.g., 3,4,5-trimethoxyphenyl in ) show cytotoxicity, suggesting the target’s fluorophenyl and tetrahydroisoquinolin groups may confer similar properties .
- Antimicrobial Potential: highlights bacteriostatic activity in triazole derivatives, which could extend to the target compound depending on substituent interactions .
Biological Activity
The compound 2-ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole and thiazole ring system that is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The presence of the thiazole ring has been linked to antimicrobial properties.
- Anticancer Properties : The compound may inhibit specific kinases involved in cancer cell proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial effects of similar thiazole derivatives showed promising results against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Ethyl-5-[(4-Fluorophenyl)(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-ol | E. coli | 32 |
| S. aureus | 16 | |
| C. albicans | 64 |
Anticancer Activity
Research focusing on the kinase inhibition properties of similar compounds highlighted the potential of this compound in cancer therapy. For instance:
- Wee1 Kinase Inhibition : A related study demonstrated that compounds with similar structures inhibited Wee1 kinase effectively, leading to increased sensitivity of cancer cells to DNA-damaging agents.
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| 2-Ethyl-5-[(4-Fluorophenyl)(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-ol | Wee1 | 50 |
| CDK1 | 100 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against clinical strains of bacteria. Results confirmed its effectiveness against resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis indicated an increase in apoptosis markers.
Q & A
Q. What are the standard synthetic routes for 2-ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol?
The synthesis typically involves multi-step reactions, including cyclization to form the thiazolo-triazole core and subsequent functionalization. Key steps include:
- Thiazole and triazole ring formation under controlled pH and temperature (e.g., 60–80°C in DMF).
- Alkylation or condensation reactions to introduce the 4-fluorophenyl and tetrahydroisoquinoline moieties.
- Purification via column chromatography or recrystallization to achieve >95% purity. Reaction monitoring uses TLC and HPLC, with yields optimized by adjusting solvent polarity and catalyst loading (e.g., copper salts for click chemistry steps) .
Q. How is structural confirmation performed for this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon frameworks, particularly for distinguishing stereoisomers.
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .
Q. What in vitro assays are commonly used to evaluate its biological activity?
Initial screening often includes:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, C. albicans).
- Anticancer assays : Cytotoxicity via MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition studies : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can synthesis yields be optimized during scale-up?
- Reaction condition adjustments : Use microwave-assisted synthesis to reduce reaction times or flow chemistry for better temperature control.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling reaction efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance intermediate stability. Yield improvements are validated via HPLC and correlated with purity metrics .
Q. How to resolve contradictions in bioactivity data across studies?
Conflicting results may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration).
- Compound purity : Re-test batches with ≥98% purity (confirmed via HPLC).
- Structural analogs : Compare activities of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR trends .
Q. What methods determine stereochemical configuration and its pharmacological impact?
- Chiral HPLC or circular dichroism (CD) to separate enantiomers.
- X-ray crystallography to resolve 3D conformation and correlate with binding affinity (e.g., for kinase targets).
- Biological assays comparing enantiomer activity to identify active stereoisomers .
Q. How can computational methods predict target interactions?
- Molecular docking : Simulate binding to proteins (e.g., 14-α-demethylase) using AutoDock Vina.
- Molecular dynamics (MD) : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- Surface plasmon resonance (SPR) : Validate predicted values experimentally .
Q. How to address instability in biological assay buffers?
- pH optimization : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis.
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) to stabilize reactive sites.
- Encapsulation : Test liposomal formulations to enhance solubility and stability .
Q. What strategies guide SAR analysis for derivatives?
- Substituent variation : Systematically replace fluorophenyl with halogens (Cl, Br) or methoxy groups.
- Bioisosteric replacement : Swap tetrahydroisoquinoline with piperazine to modulate lipophilicity.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using Schrödinger Suite .
Q. How to confirm the mechanism of action in cellular models?
- Target engagement assays : Western blotting for phosphorylated kinases (e.g., EGFR, AKT).
- Gene expression profiling : RNA-seq to identify differentially expressed pathways.
- CRISPR-Cas9 knockout : Validate target necessity by deleting putative receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
